
Phenol, 4,4'-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of phenol groups, chlorinated aromatic rings, and morpholinylmethyl substituents, which contribute to its diverse reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- typically involves multi-step organic reactions. The initial step often includes the chlorination of phenol derivatives, followed by the introduction of morpholinylmethyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials.
Mécanisme D'action
The mechanism by which Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, while the chlorinated aromatic rings and morpholinylmethyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane
- Phenol, 4,4’-(1-methylethylidene)bis-, 1,1’-bis(4-aminobenzoate)
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis(2-chloro-6-(4-morpholinylmethyl)- is unique due to the presence of morpholinylmethyl groups, which enhance its reactivity and potential applications. The combination of phenol, chlorinated aromatic rings, and morpholinylmethyl substituents provides a distinct chemical profile that sets it apart from other similar compounds.
Propriétés
Numéro CAS |
6958-72-1 |
|---|---|
Formule moléculaire |
C25H32Cl2N2O4 |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
2-chloro-4-[2-[3-chloro-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C25H32Cl2N2O4/c1-25(2,19-11-17(23(30)21(26)13-19)15-28-3-7-32-8-4-28)20-12-18(24(31)22(27)14-20)16-29-5-9-33-10-6-29/h11-14,30-31H,3-10,15-16H2,1-2H3 |
Clé InChI |
KRZKRRFOZXOLDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)Cl)O)CN2CCOCC2)C3=CC(=C(C(=C3)Cl)O)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





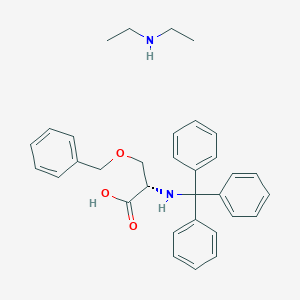
![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)

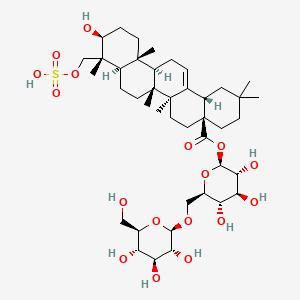
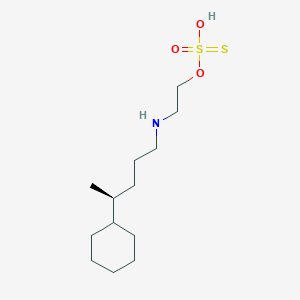
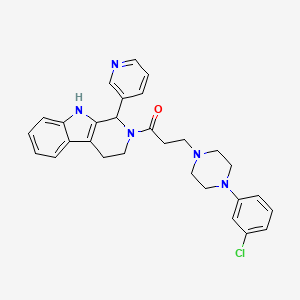
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)
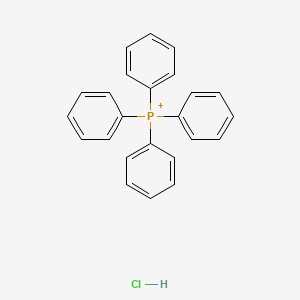

![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)
